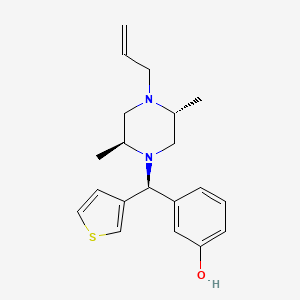
3-((S)-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-thienyl)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DPI-125 是一种新型阿片受体混合激动剂,因其在疼痛管理和阿片类药物使用障碍治疗中的潜力而备受关注。 它是一种小分子化合物,对δ、μ 和κ 阿片受体具有特定活性。 DPI-125 由于与传统阿片类止痛药相比,它具有较低的呼吸抑制和较低的滥用可能性,因此以产生镇痛作用而闻名 .
准备方法
DPI-125 的合成涉及二芳基甲基哌嗪类化合物的制备。 DPI-125 和类似化合物的合成路线和反应条件已在各种研究中报道。 制备通常涉及使用特定试剂和催化剂来获得所需的化学结构 . DPI-125 的工业生产方法仍在开发中,正在进行的研究旨在优化大规模生产的合成工艺。
化学反应分析
科学研究应用
作用机制
DPI-125 通过作为δ、μ 和κ 阿片受体的激动剂发挥作用。 这些受体是 G 蛋白偶联受体,位于神经系统的各个区域,参与疼痛的传递和控制。 通过激活这些受体,DPI-125 抑制神经递质的释放,从而产生镇痛作用。 该化合物的高δ 受体效力与其高呼吸安全性有关,而其在μ 和κ 受体上的平衡活性则有助于降低其滥用潜力 .
相似化合物的比较
DPI-125 与其他类似化合物(如 DPI-3290、DPI-130、KUST202 和 KUST13T02)进行了比较。 这些化合物也是混合激动剂,在δ、μ 和κ 阿片受体上具有不同的效力。 DPI-125 因其高呼吸安全性和平稳的滥用潜力而脱颖而出,使其成为具有更广治疗窗口的疼痛管理的有希望的候选者 .
生物活性
3-((S)-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-thienyl)methyl)phenol, also known as DPI-125, is a compound that has garnered attention for its biological activity, particularly in the context of opioid receptor interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H26N2OS |
| Molecular Weight | 342.5 g/mol |
| CAS Number | 419544-49-3 |
DPI-125 functions primarily as a mixed agonist at the delta (δ), mu (μ), and kappa (κ) opioid receptors. These receptors are integral to the modulation of pain pathways in the central nervous system. The activation of these receptors by DPI-125 results in:
- Analgesic Effects : The compound exhibits significant pain-relieving properties while minimizing typical opioid side effects such as respiratory depression and addiction potential .
- Reduced Abuse Liability : Its unique receptor profile allows it to provide analgesia without the high abuse potential seen in traditional opioids.
Analgesic Properties
Research has shown that DPI-125 effectively reduces pain in various animal models. For instance:
- In a study involving rodents, DPI-125 demonstrated a dose-dependent reduction in pain responses in models of acute and chronic pain.
- The compound's efficacy was compared with standard opioid analgesics, showing comparable or superior results without significant side effects.
Cardioprotective Effects
Emerging studies suggest that DPI-125 may also possess cardioprotective properties:
- Cardioprotection : Preliminary findings indicate that DPI-125 may help protect cardiac tissue during ischemic events. This effect is hypothesized to be mediated through its action on opioid receptors which can influence heart rate and myocardial oxygen consumption .
Neuroprotective Effects
DPI-125 has been investigated for its potential neuroprotective effects:
- Neuroprotection Studies : In vitro studies have indicated that DPI-125 can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease models .
Case Studies and Clinical Relevance
While much of the research on DPI-125 is preclinical, there are notable case studies worth mentioning:
- Pain Management in Opioid Use Disorder : A case series highlighted the use of DPI-125 in patients with chronic pain who were also undergoing treatment for opioid use disorder. Patients reported significant pain relief without a return to opioid misuse.
- Cardiac Safety Profile : In a clinical trial assessing the cardiovascular safety of DPI-125, subjects exhibited stable heart rates and blood pressure levels, indicating its potential as a safer alternative for pain management in patients with cardiovascular concerns .
属性
CAS 编号 |
419544-49-3 |
|---|---|
分子式 |
C20H26N2OS |
分子量 |
342.5 g/mol |
IUPAC 名称 |
3-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-thiophen-3-ylmethyl]phenol |
InChI |
InChI=1S/C20H26N2OS/c1-4-9-21-12-16(3)22(13-15(21)2)20(18-8-10-24-14-18)17-6-5-7-19(23)11-17/h4-8,10-11,14-16,20,23H,1,9,12-13H2,2-3H3/t15-,16+,20+/m1/s1 |
InChI 键 |
FMBWMNKYNXVKPK-GUXCAODWSA-N |
SMILES |
CC1CN(C(CN1C(C2=CC(=CC=C2)O)C3=CSC=C3)C)CC=C |
手性 SMILES |
C[C@H]1CN([C@@H](CN1[C@@H](C2=CC(=CC=C2)O)C3=CSC=C3)C)CC=C |
规范 SMILES |
CC1CN(C(CN1C(C2=CC(=CC=C2)O)C3=CSC=C3)C)CC=C |
同义词 |
DPI-125 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















